molecular formula C9H9N3O2 B14475826 1-Ethyl-6-nitro-1H-indazole CAS No. 65642-28-6

1-Ethyl-6-nitro-1H-indazole

Cat. No.: B14475826
CAS No.: 65642-28-6
M. Wt: 191.19 g/mol
InChI Key: UVKQCQOSOXCDRL-UHFFFAOYSA-N
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Description

1-Ethyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound. Indazole derivatives, including this compound, have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The indazole core is a common structural motif in many pharmacologically active compounds, making it a valuable target for synthetic chemists.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Ethyl-6-nitro-1H-indazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The nitro group can also produce nitric oxide, a signaling molecule with various physiological effects . The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Ethyl-6-nitro-1H-indazole can be compared with other indazole derivatives and similar heterocyclic compounds:

    1-Methyl-6-nitro-1H-indazole: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-5-nitro-1H-indazole: Nitro group positioned differently on the indazole ring.

    6-Nitroindazole: Lacks the ethyl group, making it less lipophilic.

Properties

CAS No.

65642-28-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-ethyl-6-nitroindazole

InChI

InChI=1S/C9H9N3O2/c1-2-11-9-5-8(12(13)14)4-3-7(9)6-10-11/h3-6H,2H2,1H3

InChI Key

UVKQCQOSOXCDRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

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